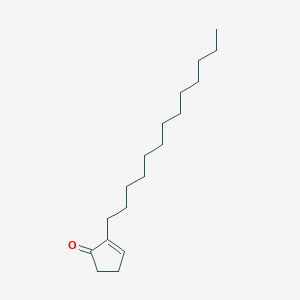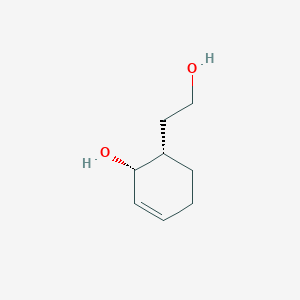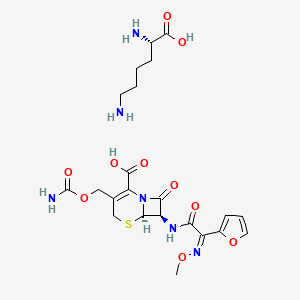
Cefuroxime lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefuroxime lysine is a second-generation cephalosporin antibiotic. It is a derivative of cefuroxime, designed to have better water solubility and less irritation to veins compared to its sodium counterpart . This compound is used to treat a variety of bacterial infections, including those affecting the respiratory tract, skin, and urinary tract .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cefuroxime lysine involves the reaction of cefuroxime with lysine. The process typically includes the following steps:
Activation of Cefuroxime: Cefuroxime is activated by reacting with a suitable activating agent.
Coupling with Lysine: The activated cefuroxime is then coupled with lysine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) to ensure the quality of the final product .
化学反应分析
Types of Reactions: Cefuroxime lysine undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and an acid or base catalyst.
Oxidation: May involve oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Leads to the formation of cefuroxime and lysine.
Oxidation and Reduction: These reactions can modify the functional groups on the cefuroxime molecule.
科学研究应用
Cefuroxime lysine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying cephalosporin antibiotics.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Extensively used in clinical trials to evaluate its effectiveness against various bacterial infections.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations
作用机制
Cefuroxime lysine exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
相似化合物的比较
Cefuroxime Sodium: Another form of cefuroxime with similar antibacterial properties but less water solubility and more irritation to veins.
Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.
Comparison:
Water Solubility: Cefuroxime lysine has better water solubility compared to cefuroxime sodium.
Irritation: this compound causes less irritation to veins than cefuroxime sodium.
Spectrum of Activity: Cefotaxime has a broader spectrum of activity compared to this compound.
This compound stands out due to its improved solubility and reduced irritation, making it a preferred choice for intravenous administration.
属性
CAS 编号 |
65527-51-7 |
|---|---|
分子式 |
C22H30N6O10S |
分子量 |
570.6 g/mol |
IUPAC 名称 |
(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C16H16N4O8S.C6H14N2O2/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;7-4-2-1-3-5(8)6(9)10/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);5H,1-4,7-8H2,(H,9,10)/b19-9-;/t10-,14-;5-/m10/s1 |
InChI 键 |
CWTDDXMYNOJAMX-QWFHXNHVSA-N |
手性 SMILES |
CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
规范 SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.C(CCN)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


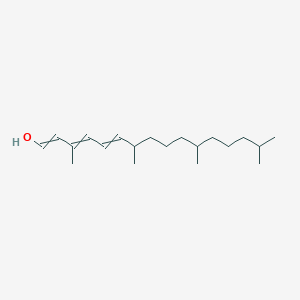
![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)

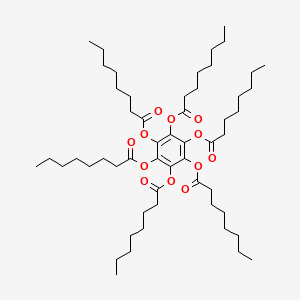
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)

![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)



